N1-(3-fluoro-4-methylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a fluoro-substituted phenyl group, a thiazolo[3,2-b][1,2,4]triazole ring, and an oxalamide group. These groups suggest that the compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the preparation of the appropriate phenyl and thiazolotriazole precursors, followed by their coupling to form the main skeleton of the molecule. The oxalamide group could then be introduced through a suitable condensation reaction .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The presence of multiple aromatic rings and heterocycles could result in a highly conjugated system, which might have interesting electronic and optical properties .Chemical Reactions Analysis
As a complex organic molecule, this compound could potentially undergo a wide range of chemical reactions. The presence of the fluoro-substituted phenyl group, for example, could make it a candidate for various substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, the presence of the fluoro-substituted phenyl group could influence its polarity and solubility .Scientific Research Applications
Cyclocondensation Reactions : The study by Liu, Shih, and Hu (1987) explored the cyclocondensation of 3-amino-2-iminonaphtho[1,2-d]thiazole with oxalic acid derivatives. This research is significant for understanding the synthesis processes involving similar compounds (Liu, Shih, & Hu, 1987).
Anti-inflammatory and Analgesic Agents : Doğdaş et al. (2007) designed and synthesized new thiazolo[3,2-b]-1,2,4-triazole-5(6H)-ones substituted with flurbiprofen, which showed anti-inflammatory and analgesic properties. This demonstrates the therapeutic potential of compounds with similar structures (Doğdaş et al., 2007).
Structural Characterization : Gündoğdu et al. (2017) conducted structural determination of structural analogs, emphasizing the importance of understanding the crystal structures for potential pharmaceutical applications (Gündoğdu et al., 2017).
Oxidative Stress Prevention : Aktay, Tozkoparan, and Ertan (2005) investigated thiazolo[3,2-b]-1,2,4-triazoles for the prevention of ethanol-induced oxidative stress in mice, highlighting the antioxidant potential of such compounds (Aktay, Tozkoparan, & Ertan, 2005).
Anticancer Evaluation : Lesyk et al. (2007) synthesized new 5-substituted thiazolo[3,2-b][1,2,4]triazol-6-ones and evaluated their anticancer activity, showing the potential of these compounds in cancer treatment (Lesyk et al., 2007).
Antimicrobial Evaluation : Bărbuceanu et al. (2015) studied the antimicrobial activity of heterocyclic condensed systems with bridgehead nitrogen from thiazolo[3,2-b][1,2,4]triazoles class, indicating the potential of these compounds in fighting infections (Bărbuceanu et al., 2015).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N'-(3-fluoro-4-methylphenyl)-N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN5O2S/c1-13-4-3-5-15(10-13)19-26-22-28(27-19)17(12-31-22)8-9-24-20(29)21(30)25-16-7-6-14(2)18(23)11-16/h3-7,10-12H,8-9H2,1-2H3,(H,24,29)(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAPRSZGZASXRNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=CC(=C(C=C4)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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